molecular formula C18H21ClN2O B5728250 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B5728250
M. Wt: 316.8 g/mol
InChI Key: GPSMKXAAVXUMST-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a piperazine ring substituted with a 2-chlorophenyl group and a 4-methoxyphenylmethyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 2-chlorophenyl and 4-methoxyphenylmethyl groups. This can be achieved using appropriate aryl halides and suitable bases or catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Aryl halides, nucleophiles, and suitable bases or catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a central nervous system agent or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: Lacks the 4-methoxyphenylmethyl group, which may result in different pharmacological properties.

    4-[(4-methoxyphenyl)methyl]piperazine: Lacks the 2-chlorophenyl group, which may affect its biological activity.

    1-(2-chlorophenyl)-4-phenylpiperazine: Similar structure but without the methoxy group, leading to potential differences in reactivity and biological effects.

Uniqueness

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, increase its stability, or modulate its pharmacokinetic profile.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSMKXAAVXUMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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